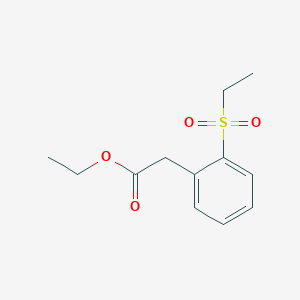
Ethyl 2-(2-ethylsulfonylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-ethylsulfonylphenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-ethylsulfonylphenyl)acetate typically involves the esterification of 2-(2-ethylsulfonylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(2-ethylsulfonylphenyl)acetic acid+ethanol→ethyl 2-(2-ethylsulfonylphenyl)acetate+water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out under reflux conditions with a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to promote the formation of the ester, and the water by-product is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(2-ethylsulfonylphenyl)acetate can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(2-ethylsulfonylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which ethyl 2-(2-ethylsulfonylphenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a floral odor, used in perfumes.
Uniqueness: Ethyl 2-(2-ethylsulfonylphenyl)acetate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to simpler esters. This makes it valuable in specialized applications where specific interactions with biological or chemical targets are required.
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
ethyl 2-(2-ethylsulfonylphenyl)acetate |
InChI |
InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-7-5-6-8-11(10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
HBJCFDFBKHZLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















